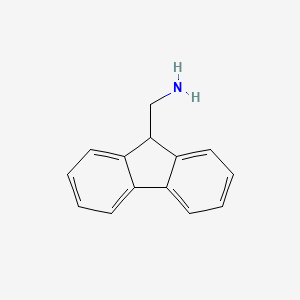

9H-Fluorene-9-methanamine

Descripción general

Descripción

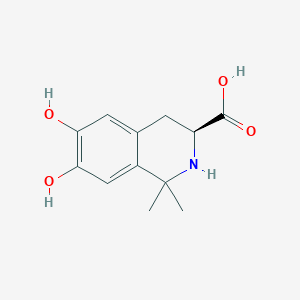

9H-Fluorene-9-methanamine is a compound structurally related to fluorene derivatives, which are known for their presence in natural products and their significance in pharmaceutical applications. The compound is closely associated with (indol-2-yl)methanamines, which have been synthesized with high enantiomeric excess using amino acid starting materials and a 9-phenyl-9-fluorenyl (Pf) protecting group strategy .

Synthesis Analysis

The synthesis of related fluorene compounds involves various strategies. For instance, (indol-2-yl)methanamines were synthesized with a 99% enantiomeric excess, indicating a highly stereoselective process, which is crucial for pharmaceutical applications . Another approach includes the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, through bromination, methylation, and Grignard reactions, starting from fluorene . Additionally, conjugated fluorene derivatives have been synthesized using a heterocoupling reaction catalyzed by palladium and cuprous iodide, demonstrating the versatility of fluorene chemistry .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been studied using various techniques. For example, the stereochemical protecting properties of the Pf group in (indol-2-yl)methanamines were elucidated through DFT refined molecular mechanics calculations, X-ray crystallography, and NMR experiments . These studies are essential for understanding the three-dimensional arrangement of atoms in these compounds, which directly influences their chemical reactivity and physical properties.

Chemical Reactions Analysis

Fluorene derivatives exhibit interesting chemical behaviors, such as the acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives . This property is particularly useful for developing acid-sensing fluorophores that can act as indicators in acidic environments. The ability to modulate the fluorescence of fluorene compounds through chemical reactions opens up possibilities for their use in sensing and imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and substituents. For instance, the optical properties of synthesized fluorene compounds, such as their fluorescence radiation emission, are significant, with the quantum yield increasing with conjugation . These properties are crucial for their application in optoelectronic devices like OLEDs. The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid also highlights the luminescent nature of fluorene derivatives, which is valuable for the development of new luminescent materials .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

A study focused on a fluorene derivative, specifically 1,1’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine, synthesized through a condensation reaction. This compound demonstrated potential anti-cancer properties, exhibiting significant in-vitro anticancer activity against human cervical (HeLa) cancer cell lines with an IC50 value of 28.58 μg/mL (37.76 μM) (Ishak et al., 2019).

Chemical Reactivity and Synthesis

The reactivity and synthesis of various fluorene derivatives, including 9H-fluorene-9-methanamine, have been explored in multiple studies. One such study investigated the regioselectivity of 1,3-dipolar cycloaddition of fluorinated fluoren-9-iminium ylides to heteroelement-containing dipolarophiles, providing insights into the chemical behavior of fluorene derivatives (Novikov et al., 2006).

Dopaminergic Binding Studies

Research on 2-aryldopamine analogues, including 9-(aminomethyl)fluorenes, revealed that some of these compounds exhibit dopaminergic binding. For instance, 2,5,6-trihydroxy-9H-fluorene-9-methanamine showed binding comparable to apomorphine, a known dopaminergic agent (Ladd et al., 1986).

Electronic and Photoluminescence Properties

The synthesis of polyfluorenes and their properties have also been a subject of research. For example, a study described a synthetic route to 9,9-dioctyl-9H-fluorene, highlighting its applications in light-emitting devices due to its minimal green emission, in contrast to conventional polyfluorene (Cho et al., 2007).

Thermodynamics and Computational Studies

A combined experimental and computational thermodynamic study of fluorene derivatives, including fluorene-9-methanol and fluorene-9-carboxylic acid, provided valuable insights into the thermodynamic parameters and properties of these compounds, contributing to a better understanding of their stability and reactivity (Oliveira et al., 2013).

Catalytic Synthesis Techniques

Further research includes the development of efficient and mild synthesis methods for 9H-fluorene derivatives. For example, a palladium-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls has been utilized for the synthesis of 9H-fluorene derivatives, offering high yields and simplicity in reaction conditions (Xu et al., 2015).

Environmental and Biodegradation Research

An interesting application in environmental science involves the biodegradation of fluorene. A study identified Arthrobacter sp. strain F101, capable of degrading fluorene and producing various metabolites during this process. This research is significant for understanding the environmental fate of fluorene compounds and their potential for bioremediation (Grifoll et al., 1992).

Aerobic Oxidation Studies

The aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts represents a breakthrough in synthesis methods. This process is notable for its high yield, purity, and environmental friendliness, offering potential for industrial applications (Zhang et al., 2013).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

Propiedades

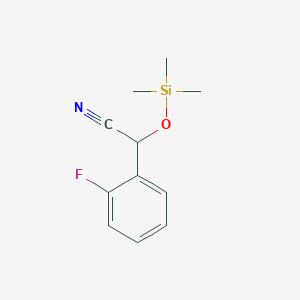

IUPAC Name |

9H-fluoren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFALOHNPWGVANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312446 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene-9-methanamine | |

CAS RN |

34577-90-7 | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)